molecular formula C20H19N3O2S B2418506 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034328-78-2

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2418506
CAS No.: 2034328-78-2
M. Wt: 365.45
InChI Key: ZEBLMCHZABNAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and benzo[b]thiophene moieties

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-19(16-7-5-11-25-16)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-8-17(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLMCHZABNAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3S2)C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b]thiophene-2-carboxamide core, followed by the introduction of the pyrazole and furan groups through sequential reactions. Key steps may include:

    Formation of benzo[b]thiophene-2-carboxamide: This can be achieved through the reaction of benzo[b]thiophene with a suitable carboxylating agent under controlled conditions.

    Synthesis of the pyrazole moiety: The pyrazole ring can be constructed via cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Attachment of the furan ring: The furan ring can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be susceptible to oxidation under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties and applications.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their biological activities, including anti-inflammatory and anticancer properties.

    Furan derivatives: Furan-containing compounds are widely studied for their diverse biological and chemical applications.

Uniqueness

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates furan and pyrazole moieties, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O. The structural components include:

  • Furan Ring : Known for its role in various pharmacological activities.
  • Pyrazole Moiety : Associated with anti-inflammatory and analgesic effects.
  • Benzo[b]thiophene Core : Contributes to the compound's stability and potential biological interactions.

Antibacterial and Antifungal Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example:

CompoundActivityReference
5-(furan-2-yl)-3-methylpyrazoleAntibacterial
3,5-DimethylpyrazoleAntifungal
4-phenyltetrahydropyran derivativeAntimicrobial

These compounds have shown effectiveness against various bacterial strains and fungi in vitro, suggesting that the presence of furan and pyrazole rings enhances their antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural motifs. Pyrazole derivatives are often linked to reduced inflammation through the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Studies have indicated that similar compounds can significantly lower inflammatory markers in animal models .

Anticancer Activity

Research has also explored the anticancer properties of this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AA549 (lung cancer)10.5
Compound BHeLa (cervical cancer)8.7
Compound CMCF7 (breast cancer)12.3

The mechanism of action may involve the induction of apoptosis and cell cycle arrest, as well as inhibition of tumor growth through modulation of signaling pathways related to cell proliferation.

Case Studies

A recent study investigated the effects of a closely related compound on Mycobacterium tuberculosis. The results showed significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM, underscoring the potential for developing new anti-tubercular agents based on this scaffold .

Q & A

Q. Key Challenges :

  • Purification : Chromatography or recrystallization is critical due to byproducts from incomplete alkylation or coupling .
  • Yield Optimization : Solvent selection (e.g., DMF vs. acetonitrile) and catalyst choice significantly affect reaction efficiency. For example, triethylamine is often used to scavenge HCl during alkylation .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the furan protons (δ 6.3–7.4 ppm) and benzo[b]thiophene aromatic signals (δ 7.5–8.2 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₀N₃O₂S: 378.1245) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Basic: What experimental strategies are used to evaluate its biological activity in preliminary studies?

Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorescence-based assays (e.g., ATP depletion measured via luminescence) .
  • Cytotoxicity Studies : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Q. Example DOE Table :

RunSolventTemp (°C)Catalyst (%)Yield (%)
1DMF80562
2Acetonitrile601078
3THF100754

Statistical analysis (ANOVA) identifies acetonitrile and 60°C as optimal, improving yield by 25% .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., EGFR kinase domain). Key interactions include hydrogen bonding between the carboxamide group and Thr766 .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity to guide analog design .

Advanced: How to resolve contradictions in biological activity data across assays?

Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside luminescence assays .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) .

Advanced: What methods are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace furan with thiophene) and test activity .
  • Pharmacophore Mapping : Identify essential groups (e.g., pyrazole nitrogen, carboxamide) using software like Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Q. Example SAR Findings :

ModificationEGFR IC₅₀ (µM)Trend
Furan → Thiophene1.2↓ 2.7x
Methyl → Ethyl (Pyrazole)0.8↑ 1.6x

Advanced: How to address stability issues during in vitro/in vivo studies?

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes.
  • LC-MS Stability Assays : Monitor degradation products (e.g., hydrolysis of the amide bond in acidic conditions) .
  • Formulation Optimization : Use cyclodextrins or liposomes to enhance aqueous solubility and stability .

Advanced: What techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding .
  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins for identification via LC-MS/MS .

Advanced: How to design a robust protocol for scaling up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • Membrane Separation : Purify intermediates using nanofiltration to replace column chromatography .
  • Risk Assessment : Use Failure Mode and Effects Analysis (FMEA) to mitigate hazards (e.g., exothermic reactions during alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.